N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674821
InChI: InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2
SMILES:
Molecular Formula: C9H16N4O3
Molecular Weight: 234.29 g/mol

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

CAS No.:

Cat. No.: VC16674821

Molecular Formula: C9H16N4O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 -

Specification

Molecular Formula C9H16N4O3
Molecular Weight 234.29 g/mol
IUPAC Name (2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid
Standard InChI InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2
Standard InChI Key KGQMQNPFMOBJCY-KLGFSFPVSA-N
Isomeric SMILES [2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C
Canonical SMILES CC1C(=O)NC(=NCCCC(C(=O)O)N)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a deuterated L-ornithine backbone substituted with a 5-methyl-4-imidazolonyl moiety. The deuterium atoms are positioned at the β, γ, and δ carbons of the ornithine side chain, as indicated by the IUPAC name:
(2S)2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid(2S)-2\text{-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid} .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9D6H10N4O3\text{C}_9\text{D}_6\text{H}_{10}\text{N}_4\text{O}_3
Molecular Weight234.285 g/mol
CAS Number1356932-16-5
SMILES[2H]C([2H])(NC1=NC(C)C(=O)N1)C([2H])([2H])C([2H])([2H])C@HC(=O)O
InChIInChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2

The imidazolonyl group introduces a planar, heterocyclic structure that may influence binding affinity to enzymes such as ornithine decarboxylase (ODC), a key target in polyamine biosynthesis .

SupplierProduct CodePackagingPrice & Availability
LGC StandardsTRC-H947637-2.5MG2.5 mgCustom synthesis; freight restrictions apply
Santa Cruz Biotechnologysc-21931510 mgAvailable upon quote request

The compound’s short shelf life and handling restrictions (e.g., controlled shipping temperatures) underscore its sensitivity to environmental degradation .

Physicochemical Properties

Spectroscopic Data

  • Mass Spectrometry: The accurate mass (234.16 Da) and deuterium pattern produce distinct isotopic peaks, enabling precise quantification in complex matrices .

  • NMR: Deuterium incorporation eliminates proton signals at labeled positions, simplifying spectral interpretation for metabolic studies .

Applications in Biomedical Research

Metabolic Tracing

Deuterium labeling allows tracking of ornithine flux in the urea cycle and polyamine biosynthesis. For example, studies using this compound could elucidate dysregulated arginine metabolism in cancers or urea cycle disorders .

Proteomics and Quantitative Analysis

As an internal standard, it enhances the accuracy of LC-MS/MS assays for measuring endogenous ornithine levels in biological samples, minimizing matrix effects .

ParameterRecommendation
Storage TemperatureRoom temperature (20–25°C)
StabilityShort shelf life; verify expiry before use
Handling PrecautionsUse PPE; avoid inhalation/contact

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